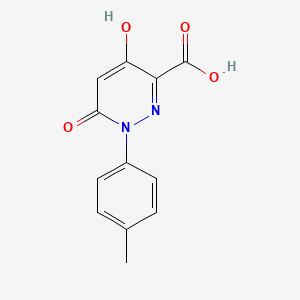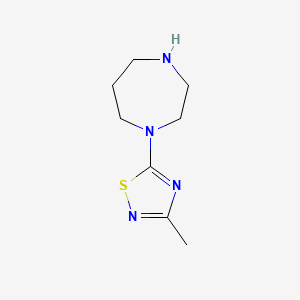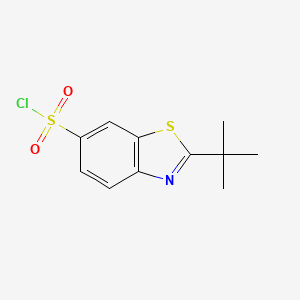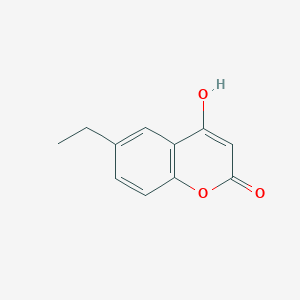
6-乙基-4-羟基香豆素
描述
6-Ethyl-4-hydroxycoumarin is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure
科学研究应用
6-Ethyl-4-hydroxycoumarin has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocycles.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in developing new antibiotics.
Medicine: Research is ongoing into its potential as an anticoagulant, similar to other coumarin derivatives like warfarin.
Industry: It is used in the production of dyes, perfumes, and optical brighteners due to its fluorescent properties.
作用机制
Target of Action
6-Ethyl-4-hydroxycoumarin, like other coumarin derivatives, primarily targets the enzyme vitamin K epoxide reductase . This enzyme plays a crucial role in the recycling of vitamin K, which is essential for the formation of several coagulant enzymes .
Mode of Action
6-Ethyl-4-hydroxycoumarin acts as a competitive inhibitor of vitamin K epoxide reductase . By binding to this enzyme, it prevents the recycling of vitamin K, leading to a depletion of active vitamin K in the blood . This, in turn, inhibits the formation of the active form of prothrombin and several other coagulant enzymes .
Biochemical Pathways
The biochemical pathways affected by 6-Ethyl-4-hydroxycoumarin are primarily related to blood coagulation. The inhibition of vitamin K recycling disrupts the synthesis of several coagulation factors, affecting the overall coagulation pathway . Additionally, coumarins play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Pharmacokinetics
The conjugation reaction is catalyzed by specific enzymes known as UDP-glucuronosyltransferases in the liver . These properties likely influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of 6-Ethyl-4-hydroxycoumarin’s action is the inhibition of blood coagulation. By preventing the formation of active prothrombin and other coagulant enzymes, it can potentially exert anticoagulant effects . Moreover, coumarins have demonstrated various applications in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Ethyl-4-hydroxycoumarin. For instance, coumarin derivatives can be incorporated into polymeric matrices to detect specific environmental factors, such as metal ions, solvent polarity, or the presence of specific analytes . .
生化分析
Biochemical Properties
6-Ethyl-4-hydroxycoumarin plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds . The hydroxyl group at the 4-position of 6-Ethyl-4-hydroxycoumarin allows it to participate in oxidation-reduction reactions, making it a potential modulator of oxidative stress pathways. Additionally, 6-Ethyl-4-hydroxycoumarin can bind to metal ions, which may affect its biochemical activity and interactions with other biomolecules .
Cellular Effects
6-Ethyl-4-hydroxycoumarin has been shown to influence various cellular processes. It affects cell viability, proliferation, and adhesion, particularly in cancer cell lines such as HepG2 hepatocellular carcinoma cells . The compound decreases the expression of the Ki-67 gene, which is associated with cell proliferation, while increasing the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in extracellular matrix remodeling . These effects suggest that 6-Ethyl-4-hydroxycoumarin may have potential as an anticancer agent by modulating cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of 6-Ethyl-4-hydroxycoumarin involves its interaction with various biomolecules at the molecular level. The compound inhibits the enzyme vitamin K epoxide reductase, leading to a depletion of reduced vitamin K in tissues . This inhibition affects the synthesis of vitamin K-dependent clotting factors, which is the basis for its anticoagulant activity. Additionally, 6-Ethyl-4-hydroxycoumarin can undergo hydroxylation and other modifications mediated by cytochrome P450 enzymes, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Ethyl-4-hydroxycoumarin can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Ethyl-4-hydroxycoumarin can be stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity
Dosage Effects in Animal Models
The effects of 6-Ethyl-4-hydroxycoumarin vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anticoagulant and anticancer activities. At high doses, 6-Ethyl-4-hydroxycoumarin can cause toxic or adverse effects, including hepatotoxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
6-Ethyl-4-hydroxycoumarin is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the hydroxylation of the compound, leading to the formation of various metabolites . The metabolic pathways of 6-Ethyl-4-hydroxycoumarin also involve interactions with cofactors such as NADPH, which are essential for the enzymatic reactions. The compound’s metabolism can affect metabolic flux and the levels of metabolites, influencing its overall biochemical activity.
Transport and Distribution
Within cells and tissues, 6-Ethyl-4-hydroxycoumarin is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution of 6-Ethyl-4-hydroxycoumarin can influence its biochemical activity and effectiveness in various biological contexts.
Subcellular Localization
The subcellular localization of 6-Ethyl-4-hydroxycoumarin is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the hydroxyl group at the 4-position may facilitate its localization to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes. Understanding the subcellular localization of 6-Ethyl-4-hydroxycoumarin is essential for elucidating its molecular mechanisms and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-4-hydroxycoumarin typically involves the Pechmann condensation reaction. This reaction uses phenols and β-ketoesters in the presence of acid catalysts. For 6-Ethyl-4-hydroxycoumarin, the starting materials are 6-ethylresorcinol and ethyl acetoacetate. The reaction is carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst, at elevated temperatures.
Industrial Production Methods: In industrial settings, the synthesis of 6-Ethyl-4-hydroxycoumarin can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Green chemistry approaches, such as using eco-friendly solvents and catalysts, are also being explored to make the process more sustainable.
化学反应分析
Types of Reactions: 6-Ethyl-4-hydroxycoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarin derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 6-Ethyl-4-ketocoumarin.
Reduction: 6-Ethyl-4-hydroxy-3,4-dihydrocoumarin.
Substitution: 3-Halo-6-ethyl-4-hydroxycoumarin.
相似化合物的比较
4-Hydroxycoumarin: The parent compound, known for its anticoagulant properties.
6-Methyl-4-hydroxycoumarin: Similar structure but with a methyl group instead of an ethyl group.
7-Hydroxycoumarin: Another coumarin derivative with hydroxylation at the 7-position.
Uniqueness: 6-Ethyl-4-hydroxycoumarin stands out due to the presence of the ethyl group, which can influence its lipophilicity and, consequently, its biological activity and pharmacokinetics. This structural modification can lead to differences in how the compound is absorbed, distributed, metabolized, and excreted in the body compared to its analogs.
属性
IUPAC Name |
6-ethyl-4-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-2-7-3-4-10-8(5-7)9(12)6-11(13)14-10/h3-6,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYULRNGSVREOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20715740 | |
| Record name | 6-Ethyl-4-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55005-28-2 | |
| Record name | 6-Ethyl-4-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55005-28-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


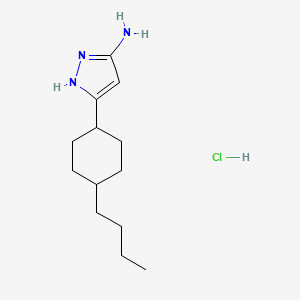
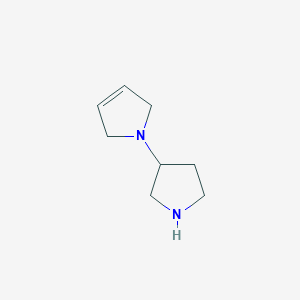
![6-Fluoro-2-azaspiro[3.3]heptane](/img/structure/B1441465.png)

![1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride](/img/structure/B1441467.png)
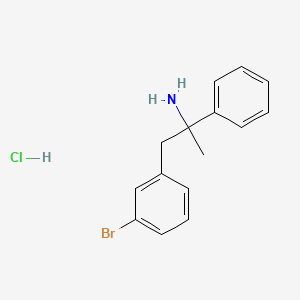
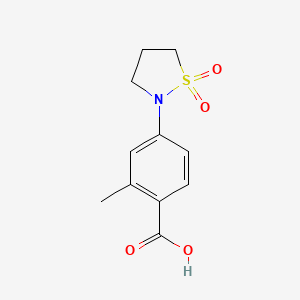
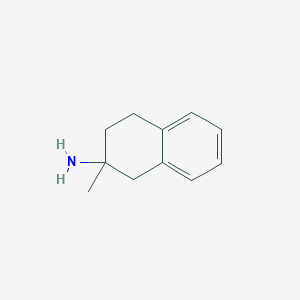
![5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline](/img/structure/B1441472.png)
![2-[4-(4-fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1441473.png)
